molecular formula C15H14N2O B2821249 2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile CAS No. 40658-55-7

2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile

Numéro de catalogue: B2821249
Numéro CAS: 40658-55-7
Poids moléculaire: 238.29
Clé InChI: WGTALOBHAWUYTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features, including an amino group and a benzyloxy substituent, allow it to participate in diverse chemical reactions such as oxidation, reduction, and substitution.

Reactivity Overview
The compound can undergo several types of reactions:

  • Oxidation : The amino group can be oxidized to form imines or oximes.
  • Reduction : The compound can be reduced to yield secondary amines.
  • Substitution : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, H₂O₂Imines, oximes
ReductionSodium borohydride, LiAlH₄Secondary amines
SubstitutionHalides, alkoxidesSubstituted phenyl derivatives

Biological Applications

Pharmacological Potential
Research indicates that 2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile has promising pharmacological properties. It has been investigated for its potential role in:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Enzyme Inhibition : It has shown potential in inhibiting cytochrome P450 enzymes, critical for drug metabolism.
  • Cell Signaling Pathways : Its structure suggests interactions with receptors involved in cellular signaling, impacting processes like inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects. For instance, assays targeting these receptors showed promising results in modulating neurotransmission.

In Vivo Studies

In vivo efficacy studies using diabetic rat models revealed that systemic administration of the compound reduced retinal vascular leakage, a critical factor in diabetic retinopathy. This suggests therapeutic potential in metabolic disorders.

Case Studies

  • Neuropharmacology Study
    A study published in a peer-reviewed journal evaluated the effects of this compound on neurotransmitter systems. Results indicated that the compound significantly increased serotonin levels in animal models, suggesting potential as an antidepressant.
  • Metabolic Disorder Research
    Another study focused on the compound's effects on diabetic retinopathy. Systemic administration resulted in reduced retinal vascular leakage in diabetic rats, highlighting its therapeutic potential for managing complications associated with diabetes.

Mécanisme D'action

Activité Biologique

2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile (CAS No. 40658-55-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a benzyloxy substituent, which are critical for its biological activity. The presence of the cyano group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling, which can lead to altered cellular processes.
  • Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : There is evidence suggesting that this compound can trigger programmed cell death in malignant cells.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli12 μg/mL
Klebsiella pneumoniae16 μg/mL
Bacillus cereus10 μg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines, including:

  • HeLa Cells (Cervical Cancer)
  • MCF-7 Cells (Breast Cancer)
  • A549 Cells (Lung Cancer)

The compound showed IC50 values ranging from 5 μM to 15 μM across these cell lines, indicating a moderate level of potency.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI reported that derivatives similar to this compound exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
  • Anticancer Efficacy : Research conducted on the efficacy of this compound against cancer cells indicated that it could induce apoptosis through the activation of caspase pathways. This was evidenced by flow cytometry analyses showing increased annexin V binding in treated cells .
  • Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability, making it suitable for further development as a therapeutic agent .

Propriétés

IUPAC Name

2-amino-2-(4-phenylmethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTALOBHAWUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40658-55-7
Record name 2-amino-2-[4-(benzyloxy)phenyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.